molecular formula C6H2O B14507308 Hexapentaen-1-one CAS No. 63766-92-7

Hexapentaen-1-one

Cat. No.: B14507308
CAS No.: 63766-92-7
M. Wt: 90.08 g/mol
InChI Key: KWIVJZXGXHTKGN-UHFFFAOYSA-N
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Description

Hexapentaen-1-one is an organic compound with the molecular formula C6H2O . It is characterized by a linear arrangement of six carbon atoms connected by alternating double bonds, ending with a carbonyl group (C=O) at one end. This structure gives it unique chemical properties and reactivity, making it an interesting subject of study in organic chemistry .

Chemical Reactions Analysis

Types of Reactions: Hexapentaen-1-one undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of the carbonyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Hexapentaen-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hexapentaen-1-one involves its ability to participate in conjugate addition reactions due to the presence of the carbonyl group and the conjugated double bonds. This allows it to interact with various molecular targets and pathways, making it a versatile compound in organic synthesis .

Comparison with Similar Compounds

Hexapentaen-1-one can be compared with other similar compounds such as:

Uniqueness: this compound’s linear structure with alternating double bonds and a terminal carbonyl group sets it apart from these cyclic compounds, giving it distinct reactivity and applications.

Properties

CAS No.

63766-92-7

Molecular Formula

C6H2O

Molecular Weight

90.08 g/mol

InChI

InChI=1S/C6H2O/c1-2-3-4-5-6-7/h1H2

InChI Key

KWIVJZXGXHTKGN-UHFFFAOYSA-N

Canonical SMILES

C=C=C=C=C=C=O

Origin of Product

United States

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